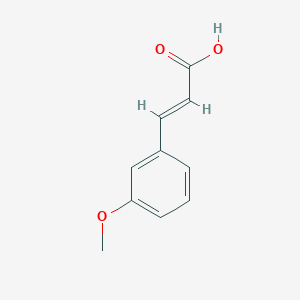

3-Methoxycinnamic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Methoxycinnamic Acid

Classical Synthetic Pathways

The synthesis of 3-methoxycinnamic acid has been historically achieved through several well-established organic reactions. These methods, while effective, often involve harsh conditions and the use of hazardous reagents.

Perkin Reaction-Based Syntheses

The Perkin reaction is a cornerstone in the synthesis of cinnamic acids and their derivatives. iitk.ac.inijrpr.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, typically the sodium or potassium salt of the acid corresponding to the anhydride. iitk.ac.inijrpr.com

In the case of this compound, the synthesis commences with 3-methoxybenzaldehyde (B106831), which is reacted with acetic anhydride. ontosight.ai The presence of a base, such as sodium acetate, facilitates the reaction. iitk.ac.inijrpr.com The mechanism involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the 3-methoxybenzaldehyde. A series of condensation and elimination steps ultimately yields this compound. iitk.ac.in While a foundational method, the Perkin reaction often requires high temperatures and prolonged reaction times, which can impact energy efficiency and potentially lead to the formation of byproducts. ijrpr.com

Knoevenagel Condensation Strategies

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds and is widely employed in the synthesis of cinnamic acid derivatives. ontosight.airsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.org

For the synthesis of this compound, 3-methoxybenzaldehyde is reacted with malonic acid. google.com The choice of base and solvent is crucial for the reaction's success. Traditionally, pyridine (B92270) has been used as both a solvent and a base, often in conjunction with a catalytic amount of piperidine. rsc.org However, due to the carcinogenic nature of pyridine, alternative, less hazardous bases and solvents have been investigated. rsc.org One study reported a high yield of 93.9% for this compound using m-methoxybenzaldehyde, malonic acid, and pyridine in xylene at 80°C for 2 hours. google.com

Other Conventional Organic Syntheses

Beyond the Perkin and Knoevenagel reactions, other conventional organic synthesis methods can be applied. One such method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. tandfonline.com While not as commonly cited specifically for this compound, it represents a versatile alternative for forming the characteristic α,β-unsaturated carboxylic acid structure.

Green Chemistry Principles in this compound Production

In recent years, the principles of green chemistry have guided the development of more environmentally friendly synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sci-hub.se

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a valuable technique in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields. researchgate.netunair.ac.id

Several studies have explored the use of microwave irradiation for the synthesis of cinnamic acid derivatives. researchgate.netfrontiersin.org For instance, the Knoevenagel-Doebner condensation of phenolic aldehydes with malonic acid has been successfully carried out using microwave assistance. frontiersin.org In one example, the synthesis of 4-hydroxy-3-methoxycinnamic acid was achieved using microwave irradiation (960 Watt) for just 4 minutes, highlighting the significant time savings compared to conventional heating. researchgate.netunair.ac.id The synthesis of various cinnamic acids, including methoxy-substituted derivatives, has been achieved in high yields (80-92%) under solvent-free conditions with microwave irradiation, using polyphosphate ester as a mediator and catalyst. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. sci-hub.se Research has focused on performing reactions under solvent-free conditions or in environmentally benign solvents like water or toluene. rsc.orgsci-hub.se

Solvent-free approaches for the Knoevenagel condensation have proven effective. For example, the reaction can yield results comparable to those obtained in toluene, demonstrating the feasibility of eliminating the solvent altogether. rsc.org When a solvent is necessary, greener alternatives to hazardous options like pyridine are sought. Toluene, for instance, is considered a less toxic substitute for benzene (B151609). sci-hub.se Furthermore, the use of biocatalysts, such as immobilized lipases, allows for reactions to be carried out under mild, solvent-free conditions. acs.org One study demonstrated the lipase-catalyzed esterification of cinnamic acid analogues, including this compound, with fatty alcohols in a solvent-free system. acs.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives

| Methodology | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Base (e.g., Sodium acetate), High temperature | Well-established, Good for cinnamic acid synthesis | High energy consumption, Long reaction times, Potential for byproducts ijrpr.com |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Base (e.g., Pyridine/Piperidine or greener alternatives) | High yields, Versatile | Use of hazardous bases like pyridine in traditional methods rsc.org |

| Microwave-Assisted Synthesis | Varies (e.g., Aldehyde, Malonic acid) | Microwave irradiation | Drastically reduced reaction times, Often improved yields researchgate.netunair.ac.id | Scalability can be a concern rsc.org |

| Solvent-Free Synthesis | Varies | Heat or Microwave irradiation | Reduces solvent waste, Environmentally friendly | May not be suitable for all reactions |

Enzymatic and Biocatalytic Syntheses of this compound and its Analogues

The use of enzymes in the synthesis of this compound and its derivatives offers a green and selective alternative to traditional chemical methods. Biocatalysis, particularly with lipases, has been explored for reactions like acidolysis and esterification. Furthermore, understanding the natural biosynthetic pathways in plants provides insights into the formation of this and related phenylpropanoids.

Lipase-Catalyzed Acidolysis

Lipase-catalyzed acidolysis is a significant chemoenzymatic strategy for the production of structured phospholipids (B1166683) containing this compound. This process involves the incorporation of this compound (3-OMe-CA) into a phospholipid backbone, such as phosphatidylcholine (PC), catalyzed by a lipase (B570770) in an organic solvent.

A key study investigated the enzymatic acidolysis of egg-yolk phosphatidylcholine with 3-OMe-CA to produce biologically active 3-methoxycinnamoylated phospholipids. mdpi.comnih.gov Four different commercial lipases were screened, and Novozym 435, an immobilized lipase B from Candida antarctica, was identified as the most effective biocatalyst for this transformation. mdpi.comresearchgate.net The reaction medium also plays a crucial role, with heptane (B126788) being determined as a suitable organic solvent. mdpi.comresearchgate.net

The optimization of reaction parameters is critical for maximizing the yield of the desired products. Using a Box-Behnken experimental design, researchers found that enzyme load, substrate molar ratio, and reaction time are all significant variables. mdpi.comresearchgate.net The optimal conditions were determined to be a 30% lipase concentration by weight of the substrates, a 1:15 molar ratio of PC to 3-OMe-CA, and a reaction time of four days. mdpi.comnih.govresearchgate.net

Under these optimized conditions, the acidolysis reaction yielded two primary products. The major product was 3-methoxycinnamoylated lysophosphatidylcholine (B164491) (3-OMe-CA-LPC), isolated in a high yield of 48%. mdpi.comnih.govresearchgate.net The second product, 3-methoxycinnamoylated phosphatidylcholine (3-OMe-CA-PC), was formed in a much smaller quantity, with a yield of only 1.2%. mdpi.comnih.govresearchgate.net This biotechnological method presents a competitive alternative to previously reported chemical syntheses. mdpi.comresearchgate.net

Table 1: Lipases Screened for Acidolysis of Phosphatidylcholine with this compound

| Lipase | Source | Immobilization Support |

|---|---|---|

| Novozym 435 | Candida antarctica lipase B | Microporous acrylic resin |

| CALB | Candida antarctica lipase B | Resin Immobead 150 |

| TLL | Thermomyces lanuginosus | Octyl-agarose beads |

This table is generated based on the information from the provided text.

Table 2: Optimized Parameters for Lipase-Catalyzed Acidolysis

| Parameter | Optimal Value |

|---|---|

| Lipase (Novozym 435) Load | 30% of total substrate weight |

| Substrate Molar Ratio (PC/3-OMe-CA) | 1:15 |

| Reaction Time | 4 days |

| Temperature | 50 °C |

| Solvent | Heptane |

This table is generated based on the information from the provided text.

Regioselective Esterification

Regioselective esterification is another valuable enzymatic method for modifying compounds with this compound, although direct enzymatic esterification of this compound itself is less detailed in the provided context. The principles of regioselectivity are crucial in enzymatic synthesis, dictating which specific functional group in a molecule is modified.

While the provided search results focus more on the acidolysis of phospholipids with this compound, the concept of regioselectivity is highlighted in the synthesis of phenylpropanoid-substituted flavan-3-ols. acs.org In these reactions, the enzyme's active site directs the reaction to a specific position on the substrate molecule. For instance, in the lipase-catalyzed acidolysis mentioned previously, Novozym 435 was able to catalyze the incorporation of 3-OMe-CA into the sn-1 position of the phosphatidylcholine. mdpi.com

The Yamaguchi esterification is a chemical method known for its high regioselectivity in forming esters, even with complex molecules. nih.gov This highlights the importance of controlling the reaction site, a feature that is often a key advantage of enzymatic catalysis. While specific examples of lipase-catalyzed regioselective esterification of this compound with other alcohols are not detailed in the search results, the principles demonstrated in related systems are applicable. The choice of enzyme and reaction conditions can influence which hydroxyl group of a polyol or which acid group in a dicarboxylic acid is esterified.

Biosynthetic Precursors and Pathways in Plant Metabolism

This compound is a phenylpropanoid, a large class of secondary metabolites synthesized by plants. The biosynthesis of these compounds starts from the shikimic acid pathway, which produces the aromatic amino acids phenylalanine and tyrosine. researchgate.netfrontiersin.org

The general phenylpropanoid pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.netfrontiersin.org This is followed by a series of hydroxylation and methylation reactions to produce a variety of hydroxycinnamic acids.

Specifically, for the formation of this compound (a positional isomer of the more common ferulic acid), the pathway would involve the hydroxylation of cinnamic acid to form o-coumaric acid (2-hydroxycinnamic acid) or m-coumaric acid (3-hydroxycinnamic acid), followed by methylation. The dominant precursor for many methoxycinnamic acids is p-coumaric acid, formed by the action of cinnamic acid 4-hydroxylase (C4H) on cinnamic acid. frontiersin.org

The methylation step is catalyzed by catechol-O-methyltransferases (COMTs). For example, in the formation of ferulic acid (4-hydroxy-3-methoxycinnamic acid), COMT methylates caffeic acid (3,4-dihydroxycinnamic acid). researchgate.net It is plausible that a similar enzymatic methylation of 3,4-dihydroxycinnamic acid or another dihydroxycinnamic acid precursor leads to the formation of this compound in plants. The gut microbiota can also convert 4-hydroxy-3-methoxycinnamic acid (ferulic acid) into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov

In some plant species, such as Anigozanthos preissii, unusual phenylpropanoids like 4-methoxycinnamic acid have been shown to be incorporated into more complex natural products. nih.gov This indicates the existence of specific biosynthetic pathways capable of producing various methoxy-substituted cinnamic acids. These acids can exist in plants in their free form or as conjugates, such as esters linked to polysaccharides in the plant cell wall. bohrium.com

Table 3: Key Enzymes and Intermediates in Phenylpropanoid Biosynthesis

| Enzyme | Action | Precursor | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deamination | L-Phenylalanine | Cinnamic acid |

| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| Catechol-O-methyltransferase (COMT) | Methylation | Caffeic acid | Ferulic acid |

This table is generated based on the information from the provided text.

Pharmacological Investigations of 3 Methoxycinnamic Acid and Its Derivatives

Anticarcinogenic and Antiproliferative Activities

Research into 3-Methoxycinnamic acid and its related compounds has revealed significant anticarcinogenic and antiproliferative properties. These activities are primarily characterized by the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death, across a variety of cancer types.

Inhibition of Cellular Proliferation and Viability

A key aspect of the anticancer potential of this compound derivatives lies in their ability to inhibit the proliferation and reduce the viability of cancer cells. This has been demonstrated in numerous studies across a wide range of cancer cell lines.

The antiproliferative effects of this compound and its derivatives have been observed in various cancer cell lines. For instance, a derivative, Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid (ACCA), has been shown to cause a dose- and time-dependent decrease in the proliferation and viability of breast cancer cells (MCF-7, T47D, and MDA-231). plos.orgnih.govnih.gov Similarly, phospholipid conjugates of this compound have demonstrated potent antiproliferative activity against several cancer cell lines, including leukemia (MV4-11), lung (A549), breast (MCF-7), and colon (LoVo) cancer cells. nih.govrsc.orgrsc.orgrsc.org

Studies have also highlighted the efficacy of these compounds against other cancers. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has shown inhibitory effects on cervical cancer cells (HeLa and Caski), glioblastoma cells, and prostate cancer cells. nih.gov In colorectal cancer, p-Methoxycinnamic acid has been found to inhibit the proliferation of HT-29 and HCEC colon tumor cells. mdpi.com Furthermore, derivatives of this compound have been effective against melanoma cell lines by inhibiting invasion and metastasis. nih.gov

The following table summarizes the in vitro antiproliferative activity of this compound and its derivatives across various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid (ACCA) | Breast (MCF-7, T47D, MDA-231) | Dose- and time-dependent decrease in proliferation and viability. | plos.orgnih.govnih.gov |

| Phospholipid conjugates of this compound | Leukemia (MV4-11), Lung (A549), Breast (MCF-7), Colon (LoVo) | Potent antiproliferative activity. | nih.govrsc.orgrsc.orgrsc.org |

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Cervical (HeLa, Caski), Glioblastoma, Prostate | Inhibition of cell proliferation. | nih.gov |

| p-Methoxycinnamic acid | Colon (HT-29, HCEC) | Inhibition of proliferation. | mdpi.com |

| Methoxy (B1213986) derivatives of cinnamic acid | Melanoma | Inhibition of invasion and metastasis. | nih.gov |

The anticancer potential of these compounds is not limited to in vitro studies. In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have also demonstrated the efficacy of this compound derivatives.

A notable example is the study on Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid (ACCA), which dramatically affected the tumor growth of MDA-231 breast cancer cells in vivo. plos.orgnih.gov Treatment with ACCA significantly reduced tumor volume in mice compared to the control group. plos.org Specifically, after 32 days, the average tumor volume in ACCA-treated mice was substantially smaller than in vehicle-treated mice, indicating a significant reduction in tumor growth. plos.org These findings suggest that this compound derivatives hold promise for in vivo applications.

| Compound/Derivative | Xenograft Model | Observed Effect | Reference |

| Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid (ACCA) | MDA-231 breast cancer cells in mice | Dramatically affected tumor growth; significant reduction in tumor volume. | plos.orgnih.gov |

Molecular Mechanisms of Apoptosis Induction

The anticancer activity of this compound and its derivatives is closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key molecular pathways that control cell survival and death.

A critical mechanism by which these compounds induce apoptosis is by altering the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. For instance, Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid (ACCA) has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in breast cancer cells. plos.orgplos.org This shift in the Bax/Bcl-2 ratio is a well-established trigger for apoptosis. plos.orgnih.gov

This regulation of apoptotic proteins appears to be a common mechanism for various derivatives of cinnamic acid. Studies have shown that ferulic acid can also modulate the expression of Bax and Bcl-2 in different cancer cell lines, contributing to its apoptotic action. nih.govresearchgate.net

The execution of apoptosis is largely carried out by a family of proteases called caspases. The activation of these caspases is a hallmark of apoptotic cell death. Research indicates that this compound derivatives can trigger apoptosis by activating key caspases, such as caspase-3 and caspase-9. nih.govnih.govcpn.or.kr

For example, p-Methoxycinnamic acid has been found to induce apoptosis in human colon adenocarcinoma cells by increasing the activities of caspase-3 and caspase-9. mdpi.com This leads to the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. mdpi.comresearchgate.net Similarly, ferulic acid has been shown to elevate the levels of caspase-8 and caspase-9 in breast and liver cancer cell lines, suggesting its ability to induce apoptosis through both extrinsic and intrinsic pathways. tjpr.org The activation of caspase-3 has also been observed in response to other cinnamic acid derivatives in various cancer models. plos.org

Cytochrome C Release

The release of cytochrome C from the mitochondria into the cytosol is a critical event in the intrinsic pathway of apoptosis. Investigations into the mechanisms of action of this compound derivatives have highlighted their ability to trigger this process.

One such derivative, p-methoxycinnamic acid (p-MCA), has been shown to induce apoptosis in human colon adenocarcinoma cells (HCT-116) by prompting the release of cytochrome C into the cytosol. mdpi.comnih.gov This event is part of a cascade that includes a decrease in mitochondrial membrane potential and subsequent activation of caspases. nih.gov Specifically, the induction of apoptosis by p-MCA is associated with an increase in the activity of caspase-3 and caspase-9. nih.gov

Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid), another derivative, is known to affect mitochondrial apoptosis pathways by promoting the release of cytochrome c, which in turn facilitates the death of cancer cells. springermedizin.de The process is often preceded by a reduction in the mitochondrial transmembrane potential. nih.gov

Modulation of Cell Cycle Progression

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

The regulation of the cell cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation and tumor development. Several derivatives of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest, primarily at the G0/G1 phase.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been observed to induce cell cycle arrest in the G0/G1 phase in cervical cancer cell lines (HeLa and Caski) in a dose-dependent manner. nih.govnih.gov At a concentration of 4.0 mM, ferulic acid increased the percentage of HeLa cells in the G0/G1 phase from 45.10% to 74.20% and in Caski cells from 46.25% to 74.30%. nih.gov This cell cycle arrest is associated with the upregulation of cell cycle-related proteins such as p53 and p21, and the downregulation of Cyclin D1 and Cyclin E. nih.govnih.gov

Similarly, studies on other cinnamic acid derivatives have confirmed their ability to promote cell cycle arrest by prolonging the G1/G0 phase in human leukemia cells (K562). rsc.org In osteosarcoma cells (143B and MG63), ferulic acid also induced a G0/G1 phase arrest by down-regulating the expression of cyclin-dependent kinases (CDK) 2, 4, and 6. mdpi.com

Anti-Metastatic and Anti-Invasive Potentials

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis.

Inhibition of Cancer Cell Migration

Derivatives of this compound have demonstrated the ability to inhibit the migration of cancer cells. For example, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) has been shown to significantly affect the migratory ability of MDA-MB-231 breast cancer cells in a concentration-dependent manner. plos.org At a concentration of 200 µM, ACCA caused up to a 90% reduction in cell migration. plos.org

Ferulic acid has also been found to inhibit the migration of breast cancer cells. spandidos-publications.com Both wound healing and Transwell assays have shown that ferulic acid can dose-dependently inhibit the migration of MDA-MB-231 cells, with inhibitory effects observed even at a low concentration of 10 µM. spandidos-publications.com

Suppression of Invasion

In addition to inhibiting migration, this compound derivatives can also suppress the invasive properties of cancer cells. ACCA treatment of MDA-MB-231 breast cancer cells resulted in a concentration-dependent reduction in their invasive ability, with the highest concentration of 200 µM leading to an 85% reduction in invasion. plos.org

Studies on ferulic acid have also documented its inhibitory effect on cancer cell invasion. nih.govnih.gov In cervical cancer cells (HeLa and Caski), ferulic acid was found to inhibit cell invasion by reducing the mRNA expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in invasion. nih.govnih.gov Methoxy derivatives of cinnamic acid have also been noted to inhibit invasion and metastasis in melanoma cell lines. rsc.org

Table 1: Effects of this compound Derivatives on Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | HCT-116 (Colon) | Induces apoptosis via cytochrome C release | mdpi.comnih.gov |

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MDA-MB-231 (Breast) | Inhibits migration and invasion | plos.org |

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Breast Cancer Cells | Induces apoptosis independent of p53 status | plos.orgplos.orgnih.gov |

| Ferulic acid | HeLa, Caski (Cervical) | Induces G0/G1 cell cycle arrest | nih.govnih.gov |

| Ferulic acid | MDA-MB-231 (Breast) | Inhibits migration | spandidos-publications.com |

| Ferulic acid | HeLa, Caski (Cervical) | Inhibits invasion by reducing MMP-9 expression | nih.govnih.gov |

| Methoxy derivatives of cinnamic acid | Melanoma cell lines | Inhibit invasion and metastasis | rsc.org |

| Cinnamic acid derivatives | K562 (Leukemia) | Promote G1/G0 cell cycle arrest | rsc.org |

| Ferulic acid | 143B, MG63 (Osteosarcoma) | Induces G0/G1 cell cycle arrest | mdpi.com |

Interaction with Metabolic Pathways in Cancer Cells

Inhibition of Monocarboxylate Transporters (MCTs), particularly MCT1

A derivative of this compound, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), is a known inhibitor of monocarboxylate transporters (MCTs). These transporters, particularly MCT1, are crucial for the efflux of lactate (B86563) from cancer cells that exhibit high rates of glycolysis, a phenomenon known as the Warburg effect. The inhibition of MCTs can lead to an intracellular buildup of lactate, disrupting the metabolic processes that support rapid tumor cell proliferation.

Studies have shown that ACCA can inhibit the proliferation of human breast cancer cells in a dose- and time-dependent manner. This effect is linked to its ability to block MCT1, which is expressed in various breast cancer cell lines. By impeding lactate transport, ACCA can induce programmed cell death, or apoptosis, in these cancer cells with minimal impact on non-tumoral cells. Research indicates that MCT inhibitors like ACCA can reduce tumor size and may also sensitize hypoxic tumor regions to other treatments like radiotherapy. While α-cyano-4-hydroxycinnamic acid is a known, albeit nonspecific, inhibitor of MCT1, MCT2, and MCT4, newer and more potent inhibitors of MCT1 have since been developed.

Chemopreventive Efficacy in Preclinical Models

The chemopreventive potential of this compound and its isomers has been demonstrated in several preclinical studies. Methoxycinnamic acid isolated from brown rice has been shown to interfere with the viability and colony formation of human colon cancer cells. Specifically, p-methoxycinnamic acid (p-MCA), an isomer of this compound, has exhibited significant chemopreventive effects in animal models of colon and liver cancer.

In a preclinical model of 1,2-dimethylhydrazine (B38074) (DMH)-induced colon carcinogenesis in rats, supplementation with p-MCA was found to inhibit the formation of aberrant crypt foci, which are early precursors to colon cancer. The compound was shown to exert anti-inflammatory and anticancer properties, reversing pathological alterations induced by the carcinogen.

Furthermore, the efficacy of p-MCA has been compared to the standard drug sorafenib (B1663141) in a rat model of N-nitrosodiethylamine (NDEA)-induced hepatocellular carcinoma. The study found that supplementation with p-MCA significantly reduced the incidence of liver cancer, demonstrating an effectiveness comparable to that of sorafenib. Phosphatidylcholine conjugates of this compound have also been synthesized and evaluated, showing stronger antiproliferative activity than the free acid against a range of cancer cell lines.

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | DMH-induced rat colon carcinogenesis | Inhibited formation of aberrant crypt foci; possessed anti-inflammatory and anticancer properties. | |

| p-Methoxycinnamic acid (p-MCA) | NDEA-induced rat hepatocarcinogenesis | Significantly decreased cancer incidence, comparable to sorafenib. | |

| Methoxycinnamic acid | Human colon cancer cells (HT 29, SW 480) | Reduced viability of HT 29 cells and interfered with colony formation of SW 480 cells. |

Anti-inflammatory Modulations

Downregulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, iNOS)

Derivatives of this compound have demonstrated notable anti-inflammatory effects by modulating the production of key inflammatory signaling molecules. For instance, p-methoxycinnamic acid (p-MCA) has been shown to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a rat model of colon cancer.

Similarly, a synthetic derivative, methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), suppressed the release of TNF-α, IL-6, and IL-1β, as well as the levels of iNOS in macrophage cell lines stimulated by lipopolysaccharide (LPS). Ferulic acid (4-hydroxy-3-methoxycinnamic acid), another related compound, also exhibits anti-inflammatory properties by suppressing key proinflammatory cytokines, including TNF-α, IL-1β, and IL-6. These findings underscore the potential of this class of compounds to mitigate inflammatory responses that are often implicated in various chronic diseases, including cancer.

| Compound | Model System | Downregulated Mediators | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | DMH-induced rat colon | iNOS, COX-2, TNF-α, IL-6 | |

| Methyl 3,4,5-trimethoxycinnamate (MTC) | RAW264.7 macrophages | TNF-α, IL-6, IL-1β, iNOS | |

| Ferulic acid | Various inflammation models | TNF-α, IL-1β, IL-6 |

Targeting Key Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK)

The anti-inflammatory and anticancer effects of cinnamic acid derivatives are also mediated through their interaction with key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), plays a critical role in cellular processes like inflammation, stress response, and cell survival.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to specifically inhibit the phosphorylation and activation of p38 MAPK in various models. In microglial cells stimulated with lipopolysaccharide, ferulic acid suppressed the phosphorylation of p38 MAPK, which is linked to its inhibitory effect on the expression of the inflammatory enzyme indoleamine 2, 3-dioxygenase. In other studies, ferulic acid was found to suppress the phosphorylation of all three major MAPK subtypes (p38, JNK, and ERK1/2) in models of diabetic nephropathy. Furthermore, research on cerebral ischemia has demonstrated that ferulic acid can exert neuroprotective effects by activating the p38 MAPK/p90RSK/CREB/Bcl-2 anti-apoptotic signaling pathway. While these findings highlight the modulation of the p38 MAPK pathway by a close derivative, further research is needed to elucidate the direct effects of this compound itself on this critical signaling pathway.

Nuclear Factor-kappaB (NF-κB) Pathway

This compound and its derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), have demonstrated significant modulatory effects on the Nuclear Factor-kappaB (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. nih.govumlub.plmdpi.com The activation of NF-κB is a key step in the inflammatory process, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Research indicates that these compounds can inhibit the NF-κB pathway through multiple mechanisms:

Inhibition of IκBα Phosphorylation and Degradation: Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of NF-κB to the nucleus. nih.govmdpi.com Ferulic acid has been shown to suppress the phosphorylation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state. nih.govumlub.pl

Prevention of NF-κB Nuclear Translocation: By inhibiting the degradation of IκBα, ferulic acid effectively prevents the translocation of the active NF-κB subunits (p50 and p65) from the cytoplasm to the nucleus. umlub.plnih.gov This blockage is a critical step in halting the inflammatory cascade.

Suppression of NF-κB Transcriptional Activity: Even within the nucleus, these compounds can interfere with the transcriptional activity of NF-κB, further reducing the expression of inflammatory genes. mdpi.com

Studies have shown that by inhibiting the NF-κB pathway, this compound derivatives can significantly reduce the levels of inflammatory cytokines, offering a potential therapeutic strategy for inflammatory conditions. nih.govnih.gov For instance, in a study on cyclophosphamide-induced heart toxicity, ferulic acid was found to suppress the phosphorylation of IKK/IκB/NF-κB signaling, leading to a decrease in pro-inflammatory cytokines. nih.gov

Table 1: Effects of this compound Derivatives on the NF-κB Pathway

| Compound/Derivative | Model/System | Key Findings | Reference(s) |

| Ferulic acid | Cyclophosphamide-induced heart toxicity in mice | Suppressed the phosphorylations of IKK/IκB/NF-κB signaling; reduced inflammatory cytokines. | nih.gov |

| Ferulic acid | Cancer cells | Down-regulated PI3K and AKT, inhibiting IkB phosphorylation and preventing NF-κB translocation. | umlub.pl |

| Ferulic acid | TNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced the level of phosphorylated NF-κB (p-NF-κB) in the nucleus. | nih.gov |

NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Inhibition

The NOD-, LRR- and Pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Research has demonstrated that derivatives of cinnamic acid can inhibit the activation of the NLRP3 inflammasome. mdpi.comnih.govresearchgate.net For example, sinapic acid, a derivative of cinnamic acid, has been shown to specifically block NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs). mdpi.comnih.gov This inhibition prevents caspase-1 activation and the subsequent secretion of mature IL-1β. mdpi.comnih.gov

The mechanism of inhibition appears to be specific to the NLRP3 inflammasome, as these compounds did not significantly affect the activation of other inflammasomes like NLRC4 or AIM2. mdpi.comnih.gov Furthermore, the inhibitory effect is on the activation step of the inflammasome, not the initial priming step where the expression of pro-IL-1β and NLRP3 is upregulated. mdpi.comnih.gov This targeted inhibition suggests a potential therapeutic advantage in controlling NLRP3-driven inflammation without broadly suppressing the immune system.

A study investigating various phenylpropanoic acid derivatives, including p-methoxy cinnamic acid, identified the NACHT domain of NLRP3 as a potential target for inhibition. researchgate.net By interfering with the assembly and activation of the NLRP3 inflammasome, these compounds can effectively reduce the production of key inflammatory mediators.

Table 2: Inhibition of NLRP3 Inflammasome by Cinnamic Acid Derivatives

| Compound/Derivative | Model/System | Key Findings | Reference(s) |

| Sinapic acid | Bone marrow-derived macrophages (BMDMs) | Blocked caspase-1 activation and IL-1β secretion by specifically inhibiting NLRP3 inflammasome activation. | mdpi.comnih.gov |

| Phenylpropanoic acid derivatives (including p-methoxy cinnamic acid) | In-silico and in-vitro models | Identified the NACHT domain of NLRP3 as a target for inhibition. | researchgate.net |

Mincle Signaling Pathway Association

Recent studies have highlighted the association of 4-methoxycinnamic acid (MCA) with the Macrophage-inducible C-type lectin (Mincle) signaling pathway, particularly in the context of fungal infections. researchgate.netovid.comnih.gov Mincle is a pattern recognition receptor that recognizes glycolipid ligands from pathogens, such as the cord factor from Mycobacterium tuberculosis, and initiates an innate immune response. nih.gov

In a study on fungal keratitis caused by Aspergillus fumigatus, MCA was found to exert anti-inflammatory effects by modulating the Mincle signaling pathway. researchgate.netnih.gov The study demonstrated that MCA downregulated the expression of inflammatory factors such as IL-1β, TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) in both mouse corneas and RAW264.7 macrophage cells. researchgate.netnih.gov This anti-inflammatory action was linked to the Mincle pathway, suggesting that MCA can mediate the host's immune response to fungal pathogens. researchgate.netnih.gov

The activation of Mincle typically leads to a signaling cascade involving Syk and CARD9, resulting in the production of pro-inflammatory cytokines and chemokines to combat the infection. nih.gov The ability of MCA to downregulate inflammatory factors associated with this pathway suggests a modulatory role, potentially preventing an overactive and damaging inflammatory response while still allowing for pathogen clearance.

Table 3: Association of 4-Methoxycinnamic Acid with the Mincle Signaling Pathway

| Compound | Model/System | Key Findings | Reference(s) |

| 4-Methoxycinnamic acid (MCA) | Aspergillus fumigatus keratitis in C57BL/6 mice and RAW264.7 cells | Exerted anti-inflammatory effects by downregulating inflammatory factors (IL-1β, TNF-α, IL-6, iNOS) associated with the Mincle signal pathway. | researchgate.netnih.gov |

Antioxidant Properties and Oxidative Stress Mitigation

Free Radical Scavenging Mechanisms

This compound and its derivatives are recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. rsc.orgresearchgate.net The primary mechanisms by which these compounds exert their free radical scavenging activity include:

Hydrogen Atom Transfer (HT): In non-polar environments and at acidic pH, the dominant mechanism is the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. rsc.org

The presence of the methoxy group on the aromatic ring influences the electron-donating capacity and stability of the resulting phenoxyl radical, which is crucial for the antioxidant activity. mdpi.com Theoretical studies have shown that for isoferulic acid, a derivative of cinnamic acid, the radical adduct formation (RAF) mechanism is significantly faster and more exergonic than the hydrogen transfer mechanism at physiological pH. mdpi.com

Table 4: Free Radical Scavenging Mechanisms of Cinnamic Acid Derivatives

| Mechanism | Conditions | Description | Reference(s) |

| Hydrogen Atom Transfer (HT) | Non-polar media, acidic pH | Donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. | rsc.org |

| Single Electron Transfer (SET) | Aqueous solution at physiological pH | Donation of a single electron from the phenoxide anion to a free radical. | rsc.org |

| Radical Adduct Formation (RAF) | Aqueous solution at physiological pH | Formation of a stable adduct between the antioxidant and the free radical. | mdpi.com |

Regulation of Reactive Oxygen Species (ROS) Levels

Derivatives of this compound, such as ferulic acid, play a significant role in regulating the levels of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress. nih.govnih.gov

Studies have shown that these compounds can effectively reduce the generation of ROS. For example, in a model of Trypanosoma cruzi-infected mice, an antioxidant treatment was shown to normalize the cardiac mitochondrial levels of ROS. nih.gov Mitochondria, particularly complex III of the electron transport chain, are a major source of cellular ROS. nih.govnih.gov

Ferulic acid has been observed to significantly downregulate the expression of ROS. mdpi.com This reduction in ROS levels is a key aspect of its protective effects against oxidative stress-related cellular damage. By mitigating the accumulation of ROS, these compounds help to maintain cellular homeostasis and prevent the initiation of inflammatory and apoptotic pathways that are often triggered by oxidative stress.

Activation of Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling

A critical mechanism through which this compound derivatives mitigate oxidative stress is by activating the Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.govtandfonline.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, with HO-1 being one of its key downstream targets. nih.govtandfonline.com

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress or activators like ferulic acid, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govtandfonline.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. nih.govresearchgate.net

Research has demonstrated that ferulic acid can:

Promote Nrf2 Nuclear Translocation: Studies have shown that ferulic acid induces the translocation of Nrf2 from the cytoplasm to the nucleus. tandfonline.comresearchgate.net

Upregulate HO-1 Expression: The activation of Nrf2 leads to a significant increase in the mRNA and protein expression of HO-1. tandfonline.comresearchgate.net HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties.

Enhance Antioxidant Capacity: The upregulation of HO-1 and other Nrf2-dependent antioxidant enzymes enhances the cell's ability to neutralize ROS and combat oxidative stress. mdpi.comnih.gov

The activation of the Nrf2/HO-1 pathway by these compounds provides a robust cellular defense mechanism against oxidative damage. mdpi.commdpi.com

Table 5: Activation of Nrf2/HO-1 Signaling by Ferulic Acid

| Model/System | Key Findings | Reference(s) |

| Heat stress-induced intestinal epithelial cells (IEC-6) | Ferulic acid induced Nrf2 nuclear translocation and HO-1 upregulation via the PI3K/Akt signaling pathway. | tandfonline.com |

| Lead acetate-exposed PC12 cells | Ferulic acid activated the Nrf2/HO-1 pathway, contributing to its antioxidant capacity. | researchgate.net |

| Lipopolysaccharide (LPS)-induced inflammation models | Ferulic acid promoted Nrf2 nuclear translocation and upregulated HO-1 expression, mitigating oxidative stress. | mdpi.com |

Neuroprotective Actions and Neurological Disease Models

The potential of cinnamic acid derivatives to protect the nervous system from damage has been a subject of scientific inquiry. Within this class of compounds, the positioning of the methoxy group on the phenyl ring plays a critical role in determining the neuroprotective efficacy. Research has indicated that while some isomers exhibit significant neuroprotective properties, others, such as this compound (also known as m-methoxycinnamic acid), show limited activity in comparison.

Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. It is a key mechanism in various neurological disorders.

In studies evaluating the neuroprotective effects of different methoxycinnamic acid isomers against glutamate-induced neurotoxicity in primary cultures of rat cortical cells, a clear structure-activity relationship has been observed. Notably, E-p-methoxycinnamic acid demonstrated significant neuroprotective activity. In contrast, aromatic substitution with a methoxy group at the C-3 position (E-m-methoxycinnamic acid) resulted in little to no potentiation of neuroprotective activity. nih.gov One study directly compared the isomers and found that E-p-methoxycinnamic acid (p-MCA) exhibited stronger neuroprotective activity than E-m-methoxycinnamic acid. nih.gov

Table 1: Comparative Neuroprotective Activity of Methoxycinnamic Acid Isomers

| Compound | Position of Methoxy Group | Relative Neuroprotective Activity against Glutamate-Induced Toxicity |

|---|---|---|

| E-o-methoxycinnamic acid | Ortho (C-2) | Weaker |

| E-m-methoxycinnamic acid | Meta (C-3) | Weaker |

| E-p-methoxycinnamic acid | Para (C-4) | Stronger |

Source: Kim et al., 2002. nih.gov

Detailed mechanistic studies on the neuroprotective actions of methoxycinnamic acid isomers have primarily focused on the more potent para isomer. These investigations have suggested that the neuroprotective effects of p-methoxycinnamic acid are mediated through partial glutamatergic antagonism. nih.govnih.gov This involves the compound interfering with the binding of glutamate to its receptors, specifically the NMDA receptor. nih.gov

The excitotoxic cascade initiated by excessive glutamate involves a massive influx of calcium ions (Ca²⁺) into neurons and the subsequent overproduction of nitric oxide (NO), a free radical that contributes to neuronal damage. nih.gov The more active isomer, p-methoxycinnamic acid, has been shown to diminish this glutamate-induced calcium influx and inhibit the overproduction of nitric oxide. nih.govnih.gov

Specific investigations into the direct effects of this compound on these particular downstream pathways of excitotoxicity—calcium influx and nitric oxide production—are not prominently featured in the available scientific literature. The primary focus has remained on the more biologically active isomers.

Ischemic brain injury, such as that occurring during a stroke, involves a complex series of events including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and brain damage. Research into the therapeutic potential of cinnamic acid derivatives has explored their ability to mitigate this type of injury.

Studies in this area have often focused on ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound that has demonstrated the ability to reduce cerebral infarct volume and protect neuronal cells in animal models of focal cerebral ischemia. koreamed.orgnih.govspandidos-publications.comnih.gov

The volume of the infarct, or the area of dead tissue resulting from a lack of blood supply, is a key measure of the severity of ischemic brain injury. While there is evidence for the reduction of cerebral infarct volume by compounds like ferulic acid, koreamed.orgnih.gov specific data on the effect of this compound on this parameter is not well-documented in the reviewed literature.

The hippocampus is a region of the brain that is particularly vulnerable to ischemic damage. nih.gov Enhancing the survival of neurons in this area is a critical goal of neuroprotective therapies. Studies have shown that some cinnamic acid derivatives can protect hippocampal neurons from ischemia/reperfusion injury. spandidos-publications.comnih.gov For instance, ferulic acid has been found to reduce neuronal apoptosis in the hippocampus following ischemia. spandidos-publications.com

However, research specifically detailing the effects of this compound on the survival of hippocampal neurons following an ischemic event is limited. The focus of most studies on neuroprotection in the context of ischemia has been on other, more potent, derivatives of cinnamic acid.

Modulation of Amyloidogenic Processes

The aggregation of amyloid-β (Aβ) peptides is a hallmark pathological feature of Alzheimer's disease. Consequently, compounds that can interfere with this process are considered potential therapeutic candidates.

Inhibition of β-Amyloid Aggregation and Destabilization of Pre-aggregates

Research into the anti-amyloidogenic properties of cinnamic acid derivatives has shown that their chemical structure plays a crucial role in their ability to inhibit the formation of Aβ fibrils and destabilize pre-existing aggregates. While comprehensive data on this compound is still emerging, studies on related compounds provide valuable insights.

Derivatives of cinnamic acid have been shown to inhibit the aggregation of Aβ peptides. For instance, a novel family of cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety demonstrated a noteworthy ability to inhibit the self-induced aggregation of Aβ (1-42). nih.gov One of the most potent compounds in this series, compound 5l , which features a 3-methoxy substitution on the cinnamic acid ring, exhibited significant inhibition of Aβ (1-42) aggregation, with a 64.7% reduction at a concentration of 20 μM. nih.govtandfonline.com

Furthermore, studies on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of ferulic acid (4-hydroxy-3-methoxycinnamic acid), have demonstrated its ability to inhibit both the nucleation and elongation phases of Aβ42 aggregation in vitro. mdpi.com Electron microscopy revealed that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. mdpi.com The half-maximal effective concentration (EC50) of HMPA for inhibiting low-molecular-weight Aβ42 aggregation was determined to be in the range of 5–6 mM. mdpi.com While not a direct study of this compound, the findings on these closely related structures suggest that the methoxy substitution pattern is a key determinant of anti-amyloidogenic activity.

Inhibition of Aβ (1-42) Aggregation by a this compound Derivative

| Compound | Concentration (μM) | Inhibition (%) |

|---|

Impact on Beta-Secretase (BACE) Activity

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides. explorationpub.com Therefore, the inhibition of BACE1 is a primary therapeutic target for reducing Aβ production.

Investigations into the BACE1 inhibitory potential of cinnamic acid derivatives have largely centered on ferulic acid (4-hydroxy-3-methoxycinnamic acid). Studies have shown that ferulic acid can act as a BACE1 modulator. nih.gov In a cell-free assay, ferulic acid demonstrated direct inhibition of BACE1 activity. nih.gov Furthermore, in a transgenic mouse model of Alzheimer's disease, oral administration of ferulic acid was found to reduce BACE1 expression and activity. nih.gov

While direct experimental data on the impact of this compound on BACE1 activity is limited, a study on serotonin (B10506) derivatives of various cinnamic acids provided some insights into the structure-activity relationship. researchgate.net In this study, N-p-Methoxy-cinnamoyl serotonin showed an IC50 value of 36.8 ± 2.1 μM for BACE1 inhibition, whereas p-Methoxycinnamic acid itself showed no significant inhibition at concentrations up to 250 μM. researchgate.net This suggests that while the methoxycinnamic acid scaffold can be a part of a BACE1 inhibitor, the parent molecule itself may not be a potent inhibitor.

BACE1 Inhibitory Activity of a Cinnamic Acid Serotonin Derivative

| Compound | IC50 (μM) |

|---|---|

| N-p-Methoxy-cinnamoyl serotonin | 36.8 ± 2.1 |

Implications in Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

The neuroprotective properties of this compound and its derivatives have been explored in the context of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. These compounds are believed to exert their beneficial effects through various mechanisms, including anti-apoptotic actions and the improvement of neurological functions.

Research has indicated that ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, exhibits significant neuroprotective effects in models of both Alzheimer's and Parkinson's disease. mdpi.comresearchgate.netmdpi.com In a mouse model of Parkinson's disease, ferulic acid mitigated neuroinflammatory responses and ameliorated behavioral impairments. researchgate.net Similarly, in animal models of Alzheimer's disease, long-term administration of ferulic acid was found to protect against Aβ-induced toxicity. brieflands.com

Anti-Apoptotic Effects in Neuronal Systems

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases, leading to the loss of neurons. Compounds that can inhibit this process are of significant therapeutic interest.

Studies on ferulic acid (4-hydroxy-3-methoxycinnamic acid) have demonstrated its anti-apoptotic properties in neuronal systems. In a model of cerebral ischemia/reperfusion injury, ferulic acid was shown to reduce hippocampal neuronal apoptosis in a dose-dependent manner. nih.govspandidos-publications.com It achieved this by increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov In vitro experiments also confirmed that ferulic acid protected PC-12 cells from apoptosis induced by ischemia/reperfusion. nih.govspandidos-publications.com

While direct studies on the anti-apoptotic effects of this compound are not as prevalent, the findings on its isomer, ferulic acid, suggest that the methoxycinnamic acid scaffold is a promising starting point for the development of anti-apoptotic agents for neurodegenerative disorders. merckmillipore.com

Improvement of Neurological Functions and Cognitive Parameters

The potential of this compound and its derivatives to enhance neurological functions and improve cognitive parameters has been investigated in various preclinical models.

Studies have shown that 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of ferulic acid, has been linked to cognitive function improvement in animal models. nih.gov Furthermore, para-methoxycinnamic acid (p-MCA) and its ethyl ester (EPMC) have been reported to possess neuroprotective effects and reverse acute memory deficits. researchgate.net In a study on aluminum-induced chronic dementia in rats, treatment with p-MCA and EPMC showed a significant improvement in spatial memory markers. researchgate.net

Although direct and extensive studies on this compound are limited, its structural similarity to these active compounds suggests its potential to contribute to the improvement of neurological and cognitive functions.

Antimicrobial and Antifungal Investigations

In addition to their neuropharmacological properties, this compound and its derivatives have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Cinnamic acid and its derivatives are known to possess antimicrobial properties. nih.govresearchgate.net A study on the antifungal activity of various cinnamic acid derivatives against Candida albicans showed that methyl 4-methoxycinnamate had a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL. figshare.com Another study investigating the antibacterial activity of cinnamic acid compounds against colistin-resistant Acinetobacter baumannii found that p-methoxycinnamic acid exhibited MIC values in the range of 128–512 µg/mL. mdpi.com

In a recent study, the essential oil from Cinnamomum cassia bark, which contains (E)-cis-2-methoxycinnamic acid as a major constituent (10.37%), demonstrated good to moderate activity against nine Candida strains, with MIC values ranging from 31.25 to 250 µg/mL. chemrxiv.org Furthermore, a study on poplar type propolis, which contains various phenolic compounds including cinnamic acid derivatives, showed significant antifungal activity against Candida albicans and C. glabrata. nih.gov

While these findings are promising, it is important to note that the antimicrobial spectrum and potency can vary significantly depending on the specific derivative and the target microorganism. ugent.beuva.es

Antimicrobial Activity of Methoxycinnamic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab1, COLR-Ab2) | 512 |

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab3, COLR-Ab4) | 256 |

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab5) | 128 |

| Methyl 4-methoxycinnamate | Candida albicans | 1024 |

Inhibition of Bacterial Growth and Virulence Factors

This compound and its related compounds have been identified as potent agents in the modulation of bacterial virulence, targeting key mechanisms that bacteria use to establish infections and protect themselves from antimicrobial agents. These compounds interfere with bacterial communication, community formation, and movement, thereby reducing their pathogenic potential without necessarily killing the bacteria, which could be a strategy to reduce the development of resistance.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production, by monitoring their population density through the release and detection of signaling molecules called autoinducers. frontiersin.orgmdpi.com Interfering with this system is a promising strategy to control bacterial infections. frontiersin.org

This compound has demonstrated the ability to interfere with the QS system of Agrobacterium tumefaciens. nih.govresearchgate.net This interference was confirmed through disc diffusion tests and β-galactosidase activity assays. nih.govresearchgate.net The mechanism of action involves the concentration-dependent reduction in the production of the N-acyl-homoserine lactone (AHL) signaling molecule, specifically 3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL). nih.gov Further molecular studies have shown that this compound can competitively inhibit the binding of the 3-oxo-C8-HSL signal molecule to its receptor protein, TraR, leading to the downregulation of virulence-related genes. nih.gov Similarly, a related derivative, 4-methoxycinnamic acid (MCA), has been identified as an AHL inhibitor. frontiersin.orgmdpi.com

| Compound | Target Organism | QS System/Molecule Affected | Key Findings |

| This compound | Agrobacterium tumefaciens | AHL: 3-oxo-C8-HSL / TraR receptor | Decreased production of 3-oxo-C8-HSL; Competitively inhibited binding to TraR, downregulating virulence genes. nih.gov |

| 4-Methoxycinnamic acid (MCA) | General (AHL inhibitor) | N-Acyl homoserine lactone (AHL) | Identified as an inhibitor of AHL-mediated quorum sensing. frontiersin.orgmdpi.com |

Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. frontiersin.org This mode of growth provides significant protection against antibiotics and host immune responses, making biofilm-associated infections a major clinical challenge. mdpi.com

Research has shown that this compound effectively inhibits biofilm formation in Agrobacterium tumefaciens. nih.gov This was demonstrated using various methods, including crystal violet staining, which quantifies biofilm mass, and confocal laser scanning microscopy for visual confirmation. nih.gov The compound's antibiofilm activity is linked to its interference with the QS system, which often regulates biofilm development. nih.gov

Derivatives of cinnamic acid have also shown significant antibiofilm capabilities against other pathogens. For instance, p-methoxycinnamic acid (p-MCA) was found to reduce biofilm formation in multiple colistin-resistant Acinetobacter baumannii isolates by 40.3–77.2% at concentrations ranging from 32 to 512 µg/mL. mdpi.com Another related compound, 3-hydroxy-4-methoxycinnamic acid, was shown to significantly reduce the expression of the cna gene in Staphylococcus aureus, which is involved in adhesion and biofilm formation. mdpi.com Furthermore, studies combining 4-methoxycinnamic acid (MCA) with the antibiotic tobramycin (B1681333) have shown marked inhibition of Chromobacterium violaceum biofilms. nih.gov

| Compound | Target Organism | Concentration Range | Biofilm Inhibition (%) |

| This compound | Agrobacterium tumefaciens | Not specified | Significant inhibition observed. nih.govresearchgate.net |

| p-Methoxycinnamic acid (p-MCA) | Acinetobacter baumannii | 32–512 µg/mL | 40.3–77.2%. mdpi.com |

| 4-Methoxycinnamic acid (MCA) | Chromobacterium violaceum | Not specified | Markedly inhibited biofilm formation when combined with tobramycin. nih.gov |

Bacterial motility, the ability of bacteria to move independently, and chemotaxis, the directed movement in response to chemical gradients, are crucial virulence factors for many pathogens, enabling them to reach optimal locations for colonization and infection. nih.govnih.gov

Studies on Agrobacterium tumefaciens have revealed that this compound has a significant effect on reducing both bacterial motility and chemotaxis. nih.gov This was confirmed through swimming and chemotaxis assays, indicating that the compound can impair the bacterium's ability to move towards plant hosts, which is essential for causing crown gall disease. nih.gov The reduction in motility is linked to the downregulation of virulence-related genes, which are controlled by the QS system. nih.gov Interfering with these processes represents a strategy to combat pathogens without exerting direct bactericidal pressure, which may slow the evolution of resistance. nih.gov

| Compound | Target Organism | Effect | Key Findings |

| This compound | Agrobacterium tumefaciens | Reduction of motility and chemotaxis | Swimming and chemotaxis assays confirmed a good effect on reducing motility and chemotaxis. nih.gov |

Antifungal Mechanisms

In addition to its antibacterial properties, methoxycinnamic acid derivatives have demonstrated notable antifungal activity through mechanisms that compromise the structural integrity of fungal cells.

The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and is a key target for antifungal drugs.

| Compound | Target Organism | Mechanism | Key Findings |

| 4-Methoxycinnamic acid (MCA) | Aspergillus fumigatus | Inhibition of cell wall synthesis | Identified as a key antifungal mechanism. nih.govovid.com |

| 4-Methoxycinnamic acid | Saccharomyces cerevisiae (cell wall mutants) | Disruption of cell wall integrity | Cell wall mutants showed high susceptibility to the compound. nih.gov |

The cell membrane is critical for maintaining cellular homeostasis, and its disruption can lead to leakage of essential cytoplasmic components and ultimately, cell death.

The antifungal action of 4-Methoxycinnamic acid (MCA) against Aspergillus fumigatus also involves altering the permeability of the fungal cell membrane. nih.govovid.com This action compromises the membrane's barrier function, leading to a loss of cellular integrity. nih.gov This mechanism is not unique to the methoxy derivative; the parent compound, cinnamic acid, has also been shown to significantly increase cell membrane permeability in the plant pathogenic fungus Sclerotinia sclerotiorum. apsnet.orgapsnet.org The ability of cinnamic acid and its derivatives to increase cell membrane permeabilization is considered a general mechanism of their antimicrobial activity. mdpi.com

| Compound | Target Organism | Effect | Key Findings |

| 4-Methoxycinnamic acid (MCA) | Aspergillus fumigatus | Increased cell membrane permeability | Destroys the permeability of the fungal cell membrane as part of its antifungal action. nih.govovid.com |

| Cinnamic acid | Sclerotinia sclerotiorum | Increased cell membrane permeability | Cell membrane permeability increased significantly after treatment. apsnet.orgapsnet.org |

Synergy with Conventional Antifungal Agents (e.g., Natamycin)

Cinnamic acid and its derivatives are recognized for their antifungal properties and are being investigated as alternatives that target the biosynthesis and integrity of the fungal cell wall. mdpi.com Research into the antifungal efficacy of various cinnamic acid derivatives has identified this compound as possessing high activity against cell wall integrity mutants of Saccharomyces cerevisiae. nih.gov This inherent antifungal activity suggests a potential for these compounds to act as chemosensitizers, augmenting the effectiveness of conventional antifungal drugs. nih.gov

Studies have explored the synergistic potential of these derivatives. For instance, the related isomer 4-methoxycinnamic acid demonstrates a synergistic antifungal effect with the conventional agent natamycin (B549155) against Aspergillus fumigatus. ovid.com Furthermore, investigations into cinnamic acid analogs highlight their capacity to enhance the activity of cell wall-disrupting agents like caspofungin. nih.gov While both 3-methoxycinnamic and 4-methoxycinnamic acids are noted for their activity, the direct synergistic interaction between this compound specifically and natamycin has not been detailed in the reviewed literature. mdpi.comovid.com However, the demonstrated antifungal properties of this compound and the established synergy of its close derivatives suggest a promising area for future investigation. mdpi.comnih.gov

Metabolic Regulation and Antidiabetic Effects

Improvement of Insulin (B600854) Sensitivity and Glucose Homeostasis

Emerging research indicates that this compound (3-OMe-CA) may play a beneficial role in metabolic health by addressing insulin resistance. nih.gov Studies utilizing 3T3-L1 adipocytes, a standard model for studying fat cell biology, have shown that these cells can be made insulin-resistant through exposure to palmitic acid. nih.gov In this state, the cells show a diminished capacity for glucose uptake in response to insulin stimulation.

Investigations have revealed that treatment with this compound can counteract this induced insulin resistance. nih.govnih.gov It has been observed to fully restore insulin sensitivity in these adipocytes, with insulin-stimulated glucose uptake returning to levels comparable to those in healthy, insulin-sensitive control cells. nih.gov This suggests that this compound has the potential to be used in strategies aimed at preventing or treating conditions characterized by insulin resistance, such as type 2 diabetes. nih.govnih.gov The beneficial effect is even more pronounced when this compound is bound with phosphatidylcholine, a type of phospholipid. nih.gov

Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake in Insulin-Resistant Adipocytes

| Compound | Effect on Insulin-Resistant Adipocytes | Outcome | Reference |

|---|---|---|---|

| This compound (3-OMe-CA) | Restored insulin-stimulated glucose uptake to levels similar to control cells. | Fully restored insulin sensitivity. | nih.gov |

| 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (Phospholipid Derivative) | Significantly increased insulin-stimulated glucose uptake compared to the acid alone. | Enhanced restoration of insulin sensitivity. | nih.gov |

Regulation of Hepatic Glucose-Regulating Enzymes

Based on the available scientific literature, specific studies detailing the direct effects of this compound on the regulation of key hepatic glucose-regulating enzymes, such as glucokinase, glucose-6-phosphatase, and phosphoenolpyruvate (B93156) carboxykinase, have not been identified. Research in this area has predominantly focused on related compounds like p-methoxycinnamic acid (4-methoxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid), which have been shown to modulate these enzymatic pathways. researchgate.netmdpi.comfrontiersin.org

Enhancement of Glycogen (B147801) Synthesis

The current body of scientific research does not provide specific evidence regarding the role of this compound in the enhancement of hepatic glycogen synthesis. Studies have documented that other cinnamic acid derivatives, notably p-methoxycinnamic acid and ferulic acid, can increase liver glycogen content in animal models of diabetes. mdpi.commdpi.com However, equivalent investigations focused solely on the 3-methoxy isomer are not present in the reviewed literature.

Mitigation of Lipid Metabolism Disorders

Reduction of Hepatic Steatosis and Weight Gain in Metabolic Syndrome Models

A review of the scientific literature did not yield specific studies demonstrating that this compound reduces hepatic steatosis (fatty liver) or mitigates weight gain in models of metabolic syndrome. The beneficial effects on liver fat accumulation and body weight have been reported for the related compound ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its metabolites, which have been shown to be effective in diet-induced obesity models. mdpi.comsemanticscholar.orgnih.govresearchgate.net However, these specific findings have not been attributed to this compound itself.

Impact on Gut Microbiota Composition and Function

Research into the direct impact of this compound on gut microbiota is an emerging field. However, studies on its close structural analogs provide significant insights. For instance, 4-hydroxy-3-methoxycinnamic acid (HMCA), a related hydroxycinnamic acid derivative, is known to be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). mdpi.comsemanticscholar.orgnih.gov This metabolite has been shown to play a role in host metabolism.

Studies have demonstrated that HMPA, produced from the microbial conversion of HMCA, can modulate the composition of the gut microbiota. mdpi.comsemanticscholar.orgnih.gov Specifically, the administration of HMPA has been associated with an increase in the abundance of bacteria belonging to the phylum Bacteroidetes and a decrease in the abundance of those from the phylum Firmicutes. mdpi.comsemanticscholar.orgnih.gov This shift in the gut microbial community is linked to beneficial metabolic outcomes for the host. mdpi.comnih.gov The conversion of HMCA to HMPA is attributed to a variety of microbes within the Bacteroidetes phylum. mdpi.comsemanticscholar.org These findings suggest that while dietary phenolics like this compound may have low bioavailability, their metabolites produced by the gut microbiota can exert significant biological effects.

Enzyme Modulation in Metabolic Pathways (e.g., α-Glucosidase, HMG-CoA Reductase, Glucokinase)

The modulation of key metabolic enzymes is a significant area of investigation for cinnamic acid derivatives.

α-Glucosidase: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for managing postprandial hyperglycemia. nih.gov While direct data on this compound is limited, studies on its isomer, p-methoxycinnamic acid, have shown potent inhibitory activity against α-glucosidase. researchgate.net In fact, p-methoxycinnamic acid was found to be a more potent inhibitor of yeast α-glucosidase than some other cinnamic acid derivatives. researchgate.net However, it is important to note that inhibitory activity against yeast α-glucosidase does not always translate to the same level of inhibition of mammalian intestinal α-glucosidases. nih.gov